molecular formula C16H15N5O3 B2727693 6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide CAS No. 2034364-15-1

6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide

Cat. No.: B2727693
CAS No.: 2034364-15-1
M. Wt: 325.328
InChI Key: DRUFHHKCSKKNSY-UHFFFAOYSA-N
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Description

6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative.

    Attachment of the Pyrimidine Ring: The oxadiazole intermediate is then reacted with an appropriate pyrimidine derivative under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known to act as a bioisostere, mimicking the structure and function of other biologically active groups. This allows the compound to inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide is unique due to its specific combination of the oxadiazole and pyrimidine moieties, which confer distinct biological properties. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties .

Properties

IUPAC Name

6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-2-23-13-8-12(18-10-19-13)16(22)17-9-14-20-15(21-24-14)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFHHKCSKKNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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